

Environmental Fate and Degradation of Chlorpyrifos-d10: A Technical Guide

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Compound of Interest

Compound Name: Chlorpyrifos-d10

Cat. No.: B1368667

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Disclaimer: This technical guide details the environmental fate and degradation of Chlorpyrifos. Specific data for its deuterated analog, **Chlorpyrifos-d10**, is not readily available in existing literature. It is presumed that **Chlorpyrifos-d10** follows analogous degradation pathways; however, reaction rates may vary due to the kinetic isotope effect. **Chlorpyrifos-d10** is primarily utilized as an internal standard for analytical quantification and as a tracer in metabolic studies.

Introduction

Chlorpyrifos, a broad-spectrum organophosphate insecticide, has been extensively used in agricultural and residential settings. Its environmental persistence and the toxicity of its degradation products have prompted comprehensive research into its fate and transport in various environmental matrices. This guide provides an in-depth overview of the abiotic and biotic degradation pathways of Chlorpyrifos, including hydrolysis, photolysis, and microbial degradation. Detailed experimental protocols, quantitative degradation data, and metabolic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

A summary of the key physicochemical properties of Chlorpyrifos is presented in the table below. These properties are critical in determining its environmental distribution and susceptibility to different degradation mechanisms.

Property	Value
Molecular Formula	C ₉ H ₁₁ Cl ₃ NO ₃ PS
Molar Mass	350.59 g/mol
Water Solubility	1.05 mg/L at 20°C
Vapor Pressure	1.43 mPa at 25°C
Octanol-Water Partition Coefficient (log Kow)	4.7
Soil Adsorption Coefficient (Koc)	~6000 mL/g

Abiotic Degradation

Abiotic degradation of Chlorpyrifos in the environment is primarily driven by hydrolysis and photolysis. These processes are significantly influenced by environmental factors such as pH, temperature, and sunlight intensity.

Hydrolysis

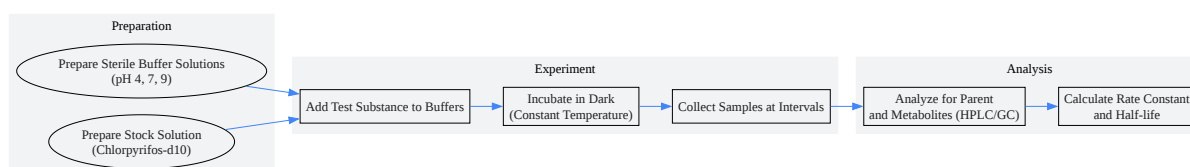
Hydrolysis is a major pathway for the abiotic degradation of Chlorpyrifos in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature, with faster degradation observed under alkaline conditions and at higher temperatures. The primary hydrolysis product is 3,5,6-trichloro-2-pyridinol (TCP).

The following table summarizes the hydrolysis half-life of Chlorpyrifos under various conditions.

pH	Temperature (°C)	Half-life (days)	Reference
4	25	Stable	[1]
7	25	35 - 78	[2]
9	25	Significantly faster than at pH 7	[1]
7	16	12.3	[1]
7	40	8.12	[1]

This protocol outlines a general procedure for determining the rate of hydrolysis of a chemical substance as a function of pH.

- **Test Substance:** A stock solution of Chlorpyrifos (or **Chlorpyrifos-d10**) is prepared in a water-miscible solvent. The use of a radiolabeled test substance is preferred for accurate mass balance determination.[3]
- **Buffer Solutions:** Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[3]
- **Test Conditions:** The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).[3]
- **Sampling:** Aliquots are taken at appropriate time intervals.
- **Analysis:** The concentration of the parent compound and its hydrolysis products (e.g., TCP) are determined using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector.[4]
- **Data Analysis:** The degradation rate constant and half-life are calculated assuming pseudo-first-order kinetics.



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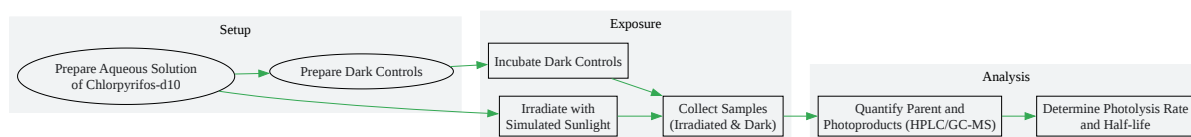
Caption: Experimental workflow for a hydrolysis study.

Photolysis

Photolysis, or degradation by sunlight, is another significant abiotic pathway for Chlorpyrifos, occurring in water and on soil surfaces. The rate of photolysis is influenced by light intensity, wavelength, and the presence of photosensitizers in the environment.

Medium	Condition	Half-life	Reference
Water	Midsummer Sunlight	3 - 4 weeks	[2]
Water	Sunlight	22.5 hours	
Water	Xenon Lamp	6.92 hours	
Water	High-Pressure Mercury Lamp	0.62 hours	
Soil	Varies with soil type and moisture	Days to weeks	

- **Test Solution:** A solution of Chlorpyrifos in sterile, buffered water is prepared.
- **Irradiation:** The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark under the same temperature conditions.[5]
- **Sampling:** Samples are collected from both irradiated and dark control solutions at various time points.
- **Analysis:** The concentration of Chlorpyrifos and its photoproducts are quantified using HPLC or GC-MS.
- **Quantum Yield Calculation:** The quantum yield is determined to estimate the environmental photolysis rate.



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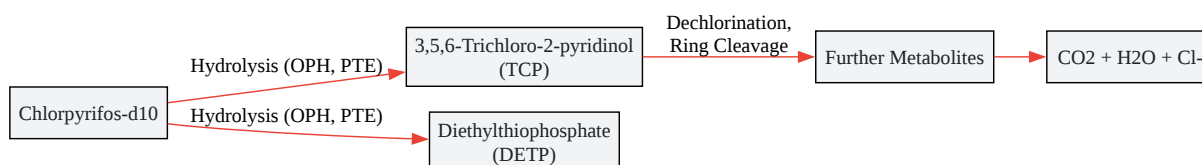
Caption: General workflow for an aqueous photolysis experiment.

Biotic Degradation

Microbial degradation is a crucial process for the dissipation of Chlorpyrifos in soil and water. A diverse range of microorganisms, including bacteria and fungi, have been identified to metabolize Chlorpyrifos, using it as a source of carbon, phosphorus, or nitrogen.

Microbial Degradation Pathways

The primary step in the microbial degradation of Chlorpyrifos is the hydrolysis of the phosphoester bond by enzymes such as organophosphorus hydrolase (OPH) and phosphotriesterases, leading to the formation of 3,5,6-trichloro-2-pyridinol (TCP) and diethylthiophosphate (DETP).^{[6][7]} TCP, being more persistent and mobile than the parent compound, can undergo further microbial degradation.^[8]



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Caption: Microbial degradation pathway of **Chlorpyrifos-d10**.

Quantitative Data for Microbial Degradation

The half-life of Chlorpyrifos in soil varies widely depending on soil type, microbial population, temperature, and moisture content.

Soil Type	Half-life (days)	Reference
Various soils	7 - 120	[2]
Loamy and clay soils (anaerobic)	31 - 59	[6]
Pond sediments (anaerobic)	150 - 200	
With <i>Pseudomonas</i> sp.	1.7 - 14.3	
With <i>Cladosporium</i> <i>cladosporioides</i>	Significantly reduced	[9]

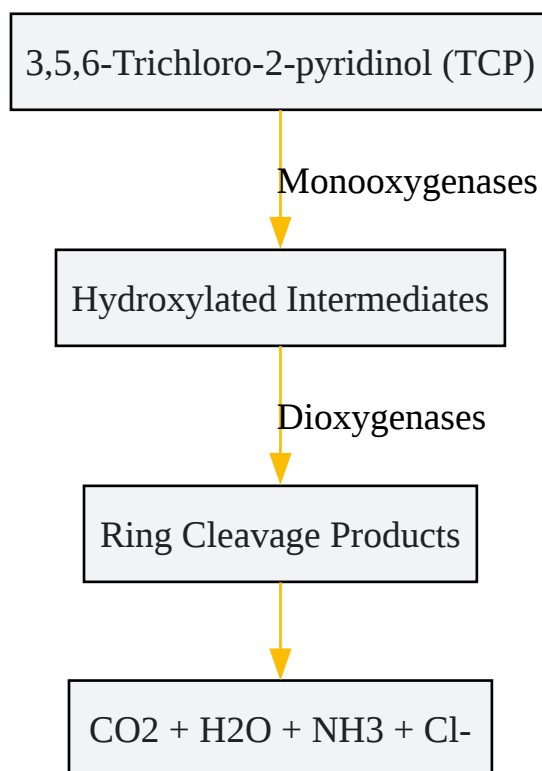
Experimental Protocol for Soil Biodegradation Studies (Soil Slurry Method)

- **Soil Collection and Preparation:** Collect soil from a relevant site and sieve to remove large debris. The soil characteristics (pH, organic matter content, texture) should be determined.
- **Test System:** Prepare soil slurries by mixing soil with a mineral salt medium in flasks.
- **Inoculation (if applicable):** For studies with specific microbial strains, inoculate the sterilized soil slurry with the desired microorganism. Uninoculated and sterilized controls are also prepared.
- **Application of Test Substance:** Add a known concentration of **Chlorpyrifos-d10** to the soil slurries.
- **Incubation:** Incubate the flasks on a shaker at a constant temperature.
- **Sampling:** Collect slurry samples at regular intervals.

- Extraction and Analysis: Extract **Chlorpyrifos-d10** and its metabolites from the soil and aqueous phases. Analyze the extracts using analytical techniques like HPLC or GC-MS.[10]
- Data Analysis: Determine the degradation kinetics and half-life.

Degradation of 3,5,6-Trichloro-2-Pyridinol (TCP)

The primary metabolite, TCP, is more water-soluble and mobile than Chlorpyrifos, posing a potential risk of groundwater contamination.[11] Several bacterial and fungal species have been shown to degrade TCP, although it is generally more persistent than the parent compound.[8][11] The degradation of TCP involves dechlorination and ring cleavage, eventually leading to mineralization.[8]



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Caption: Proposed metabolic pathway for the degradation of TCP.

Analytical Methods

The analysis of **Chlorpyrifos-d10** and its metabolites in environmental samples typically involves extraction followed by chromatographic separation and detection.

Analytical Technique	Sample Matrix	Typical Limit of Detection
GC-NPD/FPD/MS	Water, Soil, Air	ng/L to µg/L range
HPLC-UV/MS	Water, Soil	µg/L range
TLC	Water	ng/L range

Sample Preparation:

- Water: Liquid-liquid extraction (LLE) with a solvent like methylene chloride or solid-phase extraction (SPE) using C18 cartridges.[4]
- Soil/Sediment: Soxhlet extraction or sonication with an organic solvent mixture.[4]

Conclusion

The environmental fate of **Chlorpyrifos-d10** is governed by a combination of abiotic and biotic degradation processes. Hydrolysis is a key abiotic pathway, particularly under alkaline conditions, while photolysis contributes to its degradation in the presence of sunlight. Microbial degradation is the most significant pathway for its dissipation in soil and water, involving a variety of microorganisms that can hydrolyze the parent compound and further degrade its primary metabolite, TCP. Understanding these degradation pathways and the factors that influence them is essential for assessing the environmental risk associated with the use of Chlorpyrifos and for developing effective remediation strategies. Further research is warranted to specifically quantify the degradation kinetics of **Chlorpyrifos-d10** and to fully elucidate the metabolic pathways of its persistent metabolite, TCP, in diverse microbial communities.

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